3,5-dibromo-2-hydroxy-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]benzamide
Overview
Description
3,5-dibromo-2-hydroxy-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with bromine atoms and a hydroxy group, along with a thiophene ring attached via a methyleneamino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-2-hydroxy-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]benzamide typically involves multi-step organic reactions. One common method involves the bromination of 2-hydroxybenzamide to introduce bromine atoms at the 3 and 5 positions. This is followed by the condensation reaction with 5-methylthiophene-2-carbaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3,5-dibromo-2-hydroxy-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imine linkage can be reduced to form an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of 3,5-dibromo-2-oxo-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]benzamide.
Reduction: Formation of 3,5-dibromo-2-hydroxy-N-[(5-methylthiophen-2-yl)methylamino]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-dibromo-2-hydroxy-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Photosynthesis Inhibition: It inhibits photosynthetic electron transport by interacting with chlorophyll a and aromatic amino acids in the pigment-protein complexes of photosystem 2.
Biological Activity: The exact mechanism in biological systems may involve interactions with specific enzymes or receptors, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxy-N-phenylbenzamide: Similar structure but with only one bromine atom.
3,5-dibromo-2-hydroxy-N-phenylbenzamide: Lacks the thiophene ring and methyleneamino linkage.
Properties
IUPAC Name |
3,5-dibromo-2-hydroxy-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2N2O2S/c1-7-2-3-9(20-7)6-16-17-13(19)10-4-8(14)5-11(15)12(10)18/h2-6,18H,1H3,(H,17,19)/b16-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSPUFVOHCBECJ-OMCISZLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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